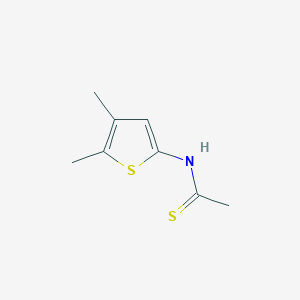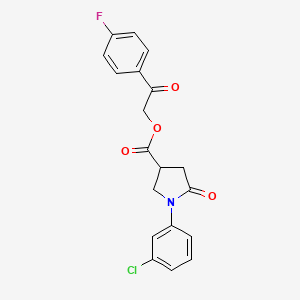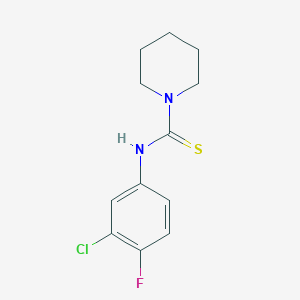![molecular formula C23H26N6O2S2 B15151276 N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15151276.png)
N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE is a complex organic compound characterized by the presence of benzodiazole and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the formation of benzodiazole rings followed by the introduction of sulfanyl groups. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole rings or sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ANILINE
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ETHAN-1-AMINE
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BENZONITRILE
Uniqueness
Compared to similar compounds, 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE stands out due to its unique structural features, which confer distinct chemical and biological properties. Its dual benzodiazole and sulfanyl groups provide a versatile platform for various applications, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C23H26N6O2S2 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]pentyl]acetamide |
InChI |
InChI=1S/C23H26N6O2S2/c30-20(14-32-22-26-16-8-2-3-9-17(16)27-22)24-12-6-1-7-13-25-21(31)15-33-23-28-18-10-4-5-11-19(18)29-23/h2-5,8-11H,1,6-7,12-15H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29) |
InChI-Schlüssel |
MKDRVOAGBQNAPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCCCCCNC(=O)CSC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15151202.png)

![2-methylpropyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B15151223.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide](/img/structure/B15151233.png)
![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol](/img/structure/B15151234.png)
![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B15151242.png)



![3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one](/img/structure/B15151257.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B15151258.png)
![2,2,3,3,4,4,5,5,5-nonafluoro-N-[2-(4-methoxyphenyl)ethyl]pentanamide](/img/structure/B15151269.png)
![ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15151299.png)
![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)
